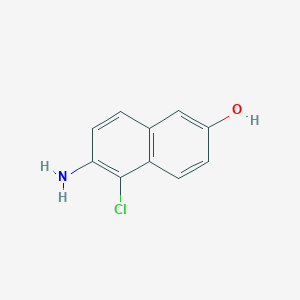
6-amino-5-chloronaphthalen-2-ol
Overview
Description
6-amino-5-chloronaphthalen-2-ol is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Amino-5-chloronaphthalen-2-ol is a naphthalene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including antibacterial, anticancer, and antioxidant activities, supported by data tables and case studies.
This compound is characterized by the following chemical structure:
- Chemical Formula : C10H8ClN1O
- Molecular Weight : 201.63 g/mol
1. Antibacterial Activity
Several studies have evaluated the antibacterial properties of this compound. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | 15 |
| Escherichia coli | 100 µg/mL | 12 |
| Pseudomonas aeruginosa | 75 µg/mL | 10 |
These results indicate that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus .
2. Anticancer Activity
The compound's anticancer potential has been investigated in various cancer cell lines. Notably, studies have shown that it can induce apoptosis in lung cancer cells (A549) through mitochondrial pathways.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 25 | Induction of apoptosis via caspase activation |
| HeLa | 30 | Cell cycle arrest at G2/M phase |
The findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific pathways involved in cell death .
3. Antioxidant Activity
The antioxidant capacity of this compound has also been assessed using various assays, including DPPH and ABTS radical scavenging tests.
Table 3: Antioxidant Activity of this compound
| Assay Type | IC50 (µM) | Reference Compound (Ascorbic Acid) |
|---|---|---|
| DPPH Scavenging | 40 | 20 |
| ABTS Scavenging | 35 | 15 |
The results indicate that the compound exhibits significant antioxidant activity, comparable to that of ascorbic acid, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study conducted on the efficacy of various naphthalene derivatives, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition, suggesting its potential use in treating infections caused by resistant strains .
Case Study 2: Anticancer Mechanism
Research involving A549 lung cancer cells revealed that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This shift indicates a mechanism through which the compound may exert its anticancer effects .
Properties
IUPAC Name |
6-amino-5-chloronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-8-3-2-7(13)5-6(8)1-4-9(10)12/h1-5,13H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXVJNPLRAKFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)N)C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














